2-アミノ-5-フルオロ-4-ピコリン

説明

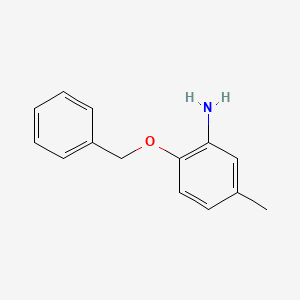

The compound 2-Amino-5-fluoro-4-picoline is a derivative of picoline with an amino group at the second position and a fluorine atom at the fifth position on the pyridine ring. This structure is related to various other compounds that have been studied for their potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a novel complex with 2-amino-5-picolinium as a component was synthesized and characterized, indicating the potential for creating various salts and complexes with 2-amino-5-fluoro-4-picoline as well . Another study presented an alternate route to synthesize a derivative of 4-picoline, which could provide insights into the synthesis of 2-amino-5-fluoro-4-picoline . Additionally, a catalyst-free synthesis of related quinolinone derivatives was reported, which could be adapted for the synthesis of 2-amino-5-fluoro-4-picoline .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-5-fluoro-4-picoline has been elucidated through various techniques. For example, the crystal structure of a related compound, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium, was determined, showcasing the types of hydrogen bonding and three-dimensional architecture that might be expected in 2-amino-5-fluoro-4-picoline . The robust hydrogen-bonded motifs observed in the crystal lattice of compounds containing protonated 2-amino-4-picoline suggest that 2-amino-5-fluoro-4-picoline could form similar supramolecular structures .

Chemical Reactions Analysis

The reactivity of 2-amino-5-fluoro-4-picoline can be inferred from studies on related compounds. The presence of amino and fluorine substituents on the pyridine ring can lead to various chemical reactions, such as the formation of hydrogen bonds with other molecules, as seen in the crystal structures of related compounds . The fluorine atom could also influence the electronic properties of the molecule, affecting its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-5-fluoro-4-picoline are not directly reported, related compounds provide some context. The thermal stability of a complex containing 2-amino-5-picolinium was investigated, which could be relevant to the stability of 2-amino-5-fluoro-4-picoline . The intermolecular interactions and hydrogen bonding patterns observed in the crystal structures of similar compounds suggest that 2-amino-5-fluoro-4-picoline would have distinct solid-state properties . Additionally, the presence of a fluorine atom is known to influence the acidity of adjacent hydrogen atoms, which could affect the compound's solubility and hydrogen bonding capacity.

科学的研究の応用

薬理学:創薬

2-アミノ-5-フルオロ-4-ピコリン: は、様々な薬理活性分子の合成において重要な中間体です。 薬物化合物への組み込みにより、血液脳関門 (BBB) を通過する能力を高めることができ、中枢神経系 (CNS) 薬物の開発に特に有用です 。 ピコリン環上のフルオロ基は、薬物候補の代謝安定性と結合親和性にも影響を与える可能性があります。

材料科学:先端材料合成

材料科学では、2-アミノ-5-フルオロ-4-ピコリン は、先端材料の製造に使用される複雑な有機分子の合成の前駆体として役立ちます。 これらの材料には、OLED やその他の電子用途に適した、ユニークな電子特性を持つ新規ポリマーや小分子が含まれる場合があります .

化学合成:ビルディングブロック

この化合物は、化学合成におけるビルディングブロックとして広く使用されています。 反応性の高いアミノ基により、さらに官能基化が可能になり、多くの医薬品や農薬に広く見られるヘテロ環化合物など、幅広い化学物質の構築のための汎用性の高い出発物質になります .

農薬化学:殺虫剤と除草剤の設計

2-アミノ-5-フルオロ-4-ピコリン: は、除草剤と殺虫剤の設計と合成に使用されます。 フルオロ基の導入により、標的害虫または雑草に対して効力と選択性を高めた化合物を開発することができます .

分析化学:クロマトグラフィー標準

2-アミノ-5-フルオロ-4-ピコリン は、その独特の化学構造により、クロマトグラフィー分析の標準物質または参照化合物として使用でき、保持時間またはスペクトルを比較することで、サンプル内の物質を特定または定量化するのに役立ちます .

生化学研究:酵素阻害研究

生化学研究では、この化合物は特定の酵素の阻害剤またはモジュレーターとして機能することができます。 酵素との相互作用を研究することで、酵素のメカニズムについての洞察を得ることができ、新しい治療薬の開発に役立ちます .

環境用途:汚染監視

2-アミノ-5-フルオロ-4-ピコリン の環境運命を研究することで、汚染を監視し、環境における化合物の挙動を理解することができます。 土壌または水サンプルにおける検出と定量は、環境リスク評価に不可欠です .

医薬品化学:リード化合物の最適化

医薬品化学では、2-アミノ-5-フルオロ-4-ピコリン は、リード化合物の最適化によく使用されます。 リード構造への組み込みにより、薬物動態特性を改善し、創薬プロセスでの成功の可能性を高めることができます .

作用機序

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.28 , which could influence its distribution within the body. More detailed studies would be needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Amino-5-fluoro-4-picoline, it is recommended to be stored in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect its stability. The compound’s efficacy could also be influenced by various biological factors, such as the presence of other compounds or the physiological state of the organism.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

5-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOPXJNMQWPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622206 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

301222-66-2 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)